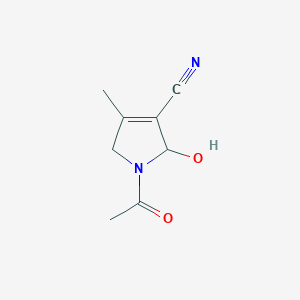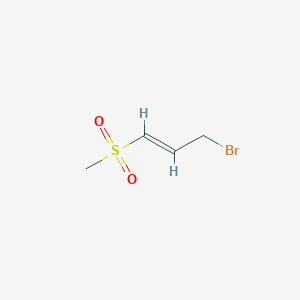
1-acetyl-2-hydroxy-4-methyl-2,5-dihydro-1H-pyrrole-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-acetyl-2-hydroxy-4-methyl-2,5-dihydro-1H-pyrrole-3-carbonitrile is a heterocyclic organic compound It is characterized by the presence of a pyrrole ring, which is a five-membered ring containing one nitrogen atom
Preparation Methods
The synthesis of 1-acetyl-2-hydroxy-4-methyl-2,5-dihydropyrrole-3-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of 4-methyl-2,5-dihydropyrrole-3-carbonitrile with acetic anhydride in the presence of a base such as pyridine. The reaction is typically carried out under reflux conditions to ensure complete acetylation. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-acetyl-2-hydroxy-4-methyl-2,5-dihydro-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the acetyl moiety can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and amines.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form larger heterocyclic systems.
Scientific Research Applications
1-acetyl-2-hydroxy-4-methyl-2,5-dihydro-1H-pyrrole-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as bioactive molecules with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 1-acetyl-2-hydroxy-4-methyl-2,5-dihydropyrrole-3-carbonitrile involves its interaction with specific molecular targets. The hydroxyl and acetyl groups can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their activity. The compound may also act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways.
Comparison with Similar Compounds
1-acetyl-2-hydroxy-4-methyl-2,5-dihydro-1H-pyrrole-3-carbonitrile can be compared with other similar compounds such as:
1-Acetyl-2-amino-4-oxo-4,5-dihydropyrrole-3-carbonitrile: This compound has an amino group instead of a hydroxyl group, which can lead to different reactivity and biological activity.
2-Hydroxy-4-methyl-2,5-dihydropyrrole-3-carbonitrile:
4-Methyl-2,5-dihydropyrrole-3-carbonitrile: The absence of both the acetyl and hydroxyl groups makes it less reactive and limits its applications.
Properties
IUPAC Name |
1-acetyl-2-hydroxy-4-methyl-2,5-dihydropyrrole-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-5-4-10(6(2)11)8(12)7(5)3-9/h8,12H,4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZFYITBLPUPDAC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N(C1)C(=O)C)O)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(4-Chlorophenoxy)-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]acetamide](/img/structure/B2368100.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2368103.png)
![Tert-butyl 2-[(2-hydroxyethyl)amino]acetate](/img/structure/B2368106.png)
![2-[(Methylsulfonyl)amino]-1,3-benzothiazole-6-carboxylic acid](/img/structure/B2368107.png)



![3-[(3-Iodophenyl)methyl]pyrrolidine hydrochloride](/img/structure/B2368111.png)
![3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-2,5-dihydro-1lambda6-thiophene-1,1-dione](/img/structure/B2368112.png)
